molecular formula C10H13F3O2 B2861370 2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid CAS No. 2172561-93-0

2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid

Cat. No. B2861370
M. Wt: 222.207
InChI Key: CACPDNIHEFROAE-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a spirocyclic carboxylic acid that contains a trifluoromethyl group, which makes it structurally unique and interesting for researchers.

Scientific Research Applications

Cycloaddition Reactions

Cycloaddition reactions play a critical role in constructing complex molecular architectures. For example, the α-oxo ketenes generated by pyrolysis of 2-aryl-substituted 1,5,7-trioxaspiro[2.5]octane-4,8-diones react with Schiff bases to produce spiro compounds that combine the β-lactam and 1,3-dioxolan-4-one structures. Such reactions facilitate the synthesis of novel compounds with potential applications in pharmaceuticals and materials science (Tsuno, Kondo, & Sugiyama, 2006).

Material Science

In the realm of material science, the synthesis and properties of aromatic polyamides derived from bis(ether carboxylic acids) like 2,2′-bis(4-carboxyphenoxy)-9,9′-spirobifluorene are noteworthy. These polyamides, featuring 9,9-spirobifluorene moieties, exhibit enhanced solubility, high glass-transition temperatures, and good thermal stability. The presence of the spiro segment in the main chain restricts close packing of polymer chains, decreasing interchain interactions and leading to amorphous polymers with unique properties (Wu & Shu, 2003).

Catalysis

Scandium trifluoromethanesulfonate, a potent Lewis acid catalyst, demonstrates remarkable catalytic activity in acylating alcohols with acid anhydrides and esterifying alcohols by carboxylic acids. Its high catalytic efficiency can assist the acylation of not only primary alcohols but also sterically-hindered secondary or tertiary alcohols, showcasing its versatility and potential in synthetic chemistry applications (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

properties

IUPAC Name

2-(trifluoromethyl)spiro[3.4]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3O2/c11-10(12,13)9(7(14)15)5-8(6-9)3-1-2-4-8/h1-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACPDNIHEFROAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(C2)(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid

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